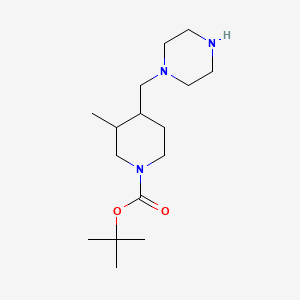![molecular formula C5H6BrNO2 B15314085 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a heterocyclic compound with a unique structure that includes both furan and oxazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole typically involves the bromination of a precursor molecule containing the furo[3,4-d][1,2]oxazole core. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
it is likely that similar bromination techniques used in laboratory synthesis could be scaled up for industrial purposes, with considerations for safety, efficiency, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- 3-iodo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- 3-fluoro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
Uniqueness
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, iodo, and fluoro analogs, which may have different chemical and physical properties .
Propriétés
Formule moléculaire |
C5H6BrNO2 |
|---|---|
Poids moléculaire |
192.01 g/mol |
Nom IUPAC |
3-bromo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H6BrNO2/c6-5-3-1-8-2-4(3)9-7-5/h3-4H,1-2H2 |
Clé InChI |
DXNUXSIPLOXHTP-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CO1)ON=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
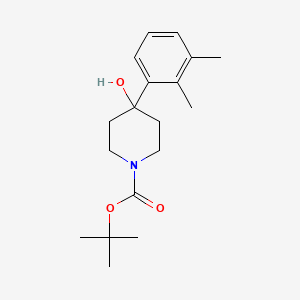
![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
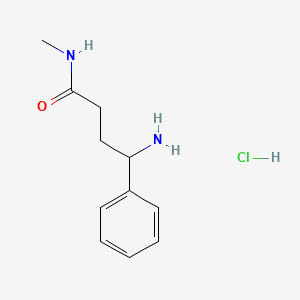
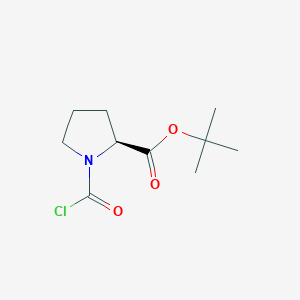
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
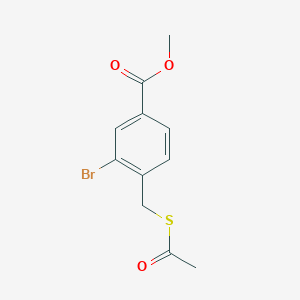

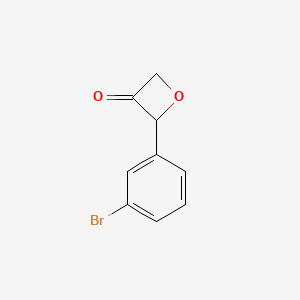
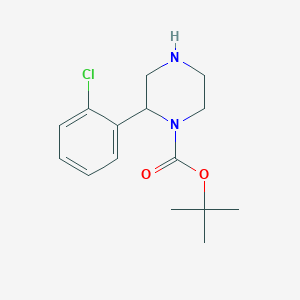
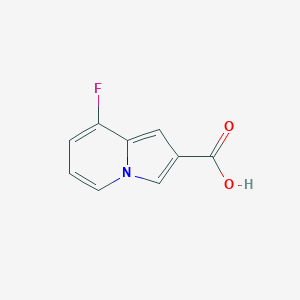
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)

